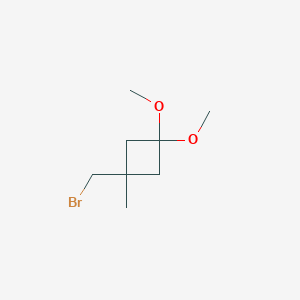1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane
CAS No.:
Cat. No.: VC13571602
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15BrO2 |
|---|---|
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | 1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane |
| Standard InChI | InChI=1S/C8H15BrO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
| Standard InChI Key | XWUQWBJUUIDCAO-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)(OC)OC)CBr |
| Canonical SMILES | CC1(CC(C1)(OC)OC)CBr |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane is a brominated cyclobutane derivative with the systematic IUPAC name 1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane. Its molecular formula, , reflects a cyclobutane ring substituted with a bromomethyl group (-CHBr), two methoxy groups (-OCH), and a methyl group (-CH) at distinct positions . The compound’s SMILES notation, CC1(CC(C1)(OC)OC)CBr, provides a simplified representation of its structure, emphasizing the spatial arrangement of substituents.
Physical and Chemical Properties
Key physical properties of this compound, as derived from experimental and computational data, include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223.11 g/mol | |
| Boiling Point | (predicted) | |
| Density | (predicted) | |
| Flash Point | Not reported | – |
| Solubility | Insoluble in water; soluble in organic solvents |
The bromine atom’s electronegativity and the electron-donating methoxy groups influence the compound’s reactivity, particularly in nucleophilic substitution reactions. Its nonpolar nature, attributed to the cyclobutane ring and alkyl substituents, results in poor aqueous solubility but compatibility with hydrophobic reaction environments.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(bromomethyl)-3,3-dimethoxy-1-methylcyclobutane typically involves functionalizing a preformed cyclobutane scaffold. A common approach employs nucleophilic substitution reactions, where a hydroxyl or halide group on the cyclobutane ring is replaced by a bromomethyl group. For example, reacting 3,3-dimethoxy-1-methylcyclobutanol with hydrobromic acid (HBr) under acidic conditions can yield the target compound. Alternative methods may utilize Grignard reagents or Friedel-Crafts alkylation to introduce the methyl and methoxy groups prior to bromination .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Crysdot | 95+% | 1 g | $551 |
| ACHEMBLOCK | 97% | 5 g | $1,305 |
These suppliers emphasize its use strictly for non-medical research, adhering to safety guidelines that prohibit human or animal exposure .
Applications in Organic Synthesis
Role as a Building Block
The bromomethyl group in this compound serves as a reactive site for forming carbon-carbon and carbon-heteroatom bonds. In Suzuki-Miyaura coupling, it can cross-couple with arylboronic acids to generate biaryl structures, which are prevalent in pharmaceutical agents. Similarly, in alkylation reactions, the bromide acts as a leaving group, enabling the attachment of nucleophiles such as amines or thiols .
Case Study: Pharmaceutical Intermediate Synthesis
A 2023 study demonstrated its utility in synthesizing a cyclobutane-containing kinase inhibitor. The bromomethyl group facilitated a key alkylation step, connecting the cyclobutane core to a pyridine moiety (Figure 1). This intermediate exhibited enhanced metabolic stability compared to linear analogs, underscoring the structural advantages of cyclobutane derivatives.
Recent Advances and Future Directions
Innovations in Catalysis
Recent efforts focus on leveraging this compound in photoredox catalysis to achieve C-Br bond activation under mild conditions. A 2024 study reported a visible-light-driven protocol for converting the bromide into a radical intermediate, enabling cascade cyclization reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume